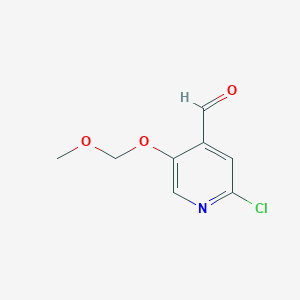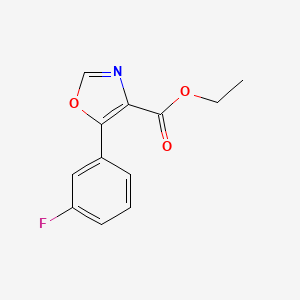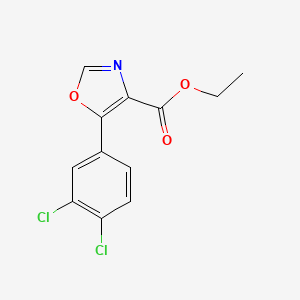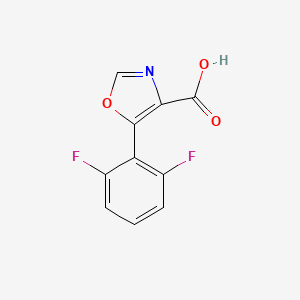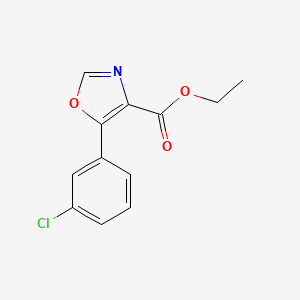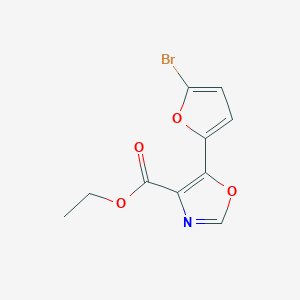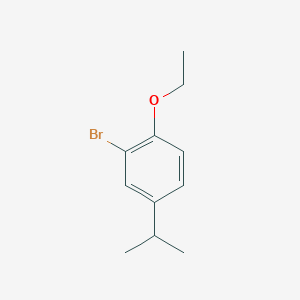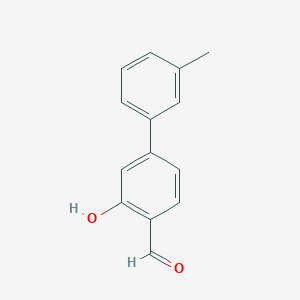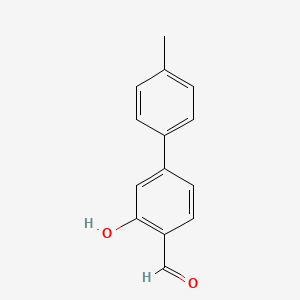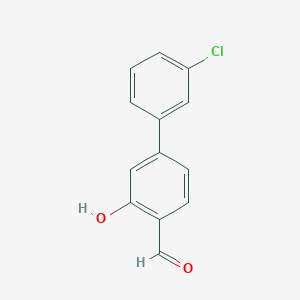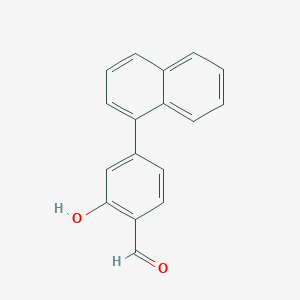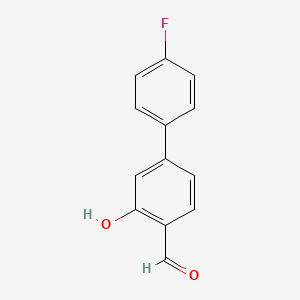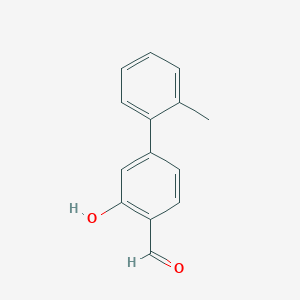
2-Formyl-5-(2-methylphenyl)phenol
説明
2-Formyl-5-(2-methylphenyl)phenol is an organic compound with the molecular formula C14H12O2 It is a derivative of phenol, characterized by the presence of a formyl group (–CHO) and a methyl-substituted phenyl group (–C6H4CH3) attached to the phenol ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Formyl-5-(2-methylphenyl)phenol can be achieved through several methods. One common approach involves the formylation of 5-(2-methylphenyl)phenol using the Vilsmeier-Haack reaction. This reaction typically employs dimethylformamide (DMF) and phosphorus oxychloride (POCl3) as reagents. The reaction is carried out under controlled conditions, usually at low temperatures, to ensure the selective formylation of the phenol ring.
Another method involves the Suzuki-Miyaura coupling reaction, where a boronic acid derivative of 2-methylphenyl is coupled with a halogenated phenol in the presence of a palladium catalyst. This method offers mild reaction conditions and high yields, making it suitable for large-scale synthesis .
Industrial Production Methods
Industrial production of this compound typically involves the optimization of the aforementioned synthetic routes. The Vilsmeier-Haack reaction is often preferred due to its simplicity and cost-effectiveness. Large-scale production requires careful control of reaction parameters, such as temperature, reagent concentration, and reaction time, to ensure high purity and yield of the final product .
化学反応の分析
Types of Reactions
2-Formyl-5-(2-methylphenyl)phenol undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The phenol group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Major Products Formed
Oxidation: 2-Carboxy-5-(2-methylphenyl)phenol.
Reduction: 2-Hydroxymethyl-5-(2-methylphenyl)phenol.
Substitution: Various substituted derivatives depending on the electrophile used (e.g., nitro, sulfonyl, halogenated derivatives).
科学的研究の応用
2-Formyl-5-(2-methylphenyl)phenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, such as dyes and pigments.
作用機序
The mechanism of action of 2-Formyl-5-(2-methylphenyl)phenol depends on its specific application. In biological systems, it may interact with cellular targets through its formyl and phenol groups, which can participate in hydrogen bonding and other interactions with biomolecules. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific biological activity being investigated .
類似化合物との比較
Similar Compounds
- 2-Formylphenol
- 5-(2-Methylphenyl)phenol
- 2-Hydroxy-5-(2-methylphenyl)benzaldehyde
Comparison
2-Formyl-5-(2-methylphenyl)phenol is unique due to the presence of both a formyl group and a methyl-substituted phenyl group on the phenol ring. This combination of functional groups imparts distinct chemical reactivity and potential applications compared to similar compounds. For example, 2-Formylphenol lacks the methyl-substituted phenyl group, which may affect its reactivity and biological activity. Similarly, 5-(2-Methylphenyl)phenol lacks the formyl group, limiting its potential for further functionalization.
特性
IUPAC Name |
2-hydroxy-4-(2-methylphenyl)benzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2/c1-10-4-2-3-5-13(10)11-6-7-12(9-15)14(16)8-11/h2-9,16H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWIAAKKPAWSUSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CC(=C(C=C2)C=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10626538 | |
| Record name | 3-Hydroxy-2'-methyl[1,1'-biphenyl]-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10626538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
343603-91-8 | |
| Record name | 3-Hydroxy-2′-methyl[1,1′-biphenyl]-4-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=343603-91-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Hydroxy-2'-methyl[1,1'-biphenyl]-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10626538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


